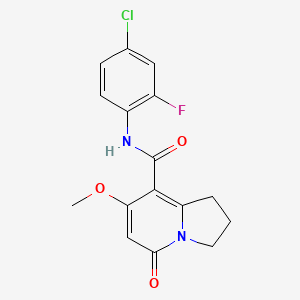

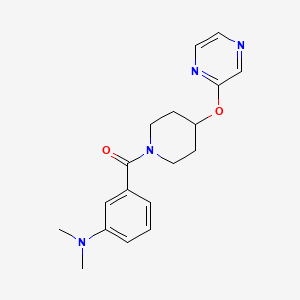

![molecular formula C23H22F3N3 B2836327 1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine CAS No. 400088-92-8](/img/structure/B2836327.png)

1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine” is an organic compound . It is a benzhydryl compound, a group of organic compounds whose parent structures include diphenylmethane (which is two benzene rings connected by a single methane), with any number of attached substituents .

Synthesis Analysis

The synthesis of 1-benzhydryl piperazine derivatives has been studied . The process involves the synthesis of 14 new 1,4-disubstituted piperazine derivatives from allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines .Molecular Structure Analysis

The molecular structure of 1-benzhydryl piperazine derivatives has been analyzed . A novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .Chemical Reactions Analysis

The chemical reactions of 1-benzhydryl piperazine derivatives have been studied . All the synthesized compounds were further screened for in vitro ACE inhibitor and antimicrobial activities .Aplicaciones Científicas De Investigación

Cancer Research Applications

- Breast Cancer Cell Proliferation Inhibition : Derivatives of 1-Benzhydryl-piperazine have been designed and evaluated for their efficacy in inhibiting the proliferation of MDA-MB-231 human breast cancer cells, with significant inhibitory activity observed (Ananda Kumar et al., 2007).

- Cytotoxicity Against Various Cancer Cell Lines : Novel derivatives have shown significant cytotoxicity on cancer cell lines from liver, breast, colon, gastric, and endometrial cancers, indicating potential for broad-spectrum anticancer activity (Yarim et al., 2012).

Antipsychotic and Antidepressant Applications

- Antipsychotic Agents : Heterocyclic analogues of 1-Benzhydryl-piperazine were explored for their potential as antipsychotic agents, showing promising in vitro and in vivo activities (Norman et al., 1996).

- Antidepressant Development : The metabolic pathways and enzymes involved in the oxidative metabolism of Lu AA21004, a novel antidepressant with a structure related to 1-Benzhydryl-piperazine, were identified, highlighting the compound's potential in treating major depressive disorder (Hvenegaard et al., 2012).

Antibacterial Applications

- Inhibition of Bacterial Biofilm : Compounds derived from 1-Benzhydryl-piperazine showed potent antibacterial and biofilm inhibition activities against pathogens of Lycopersicon esculentum, indicating potential for treating plant diseases and possibly extending to human bacterial infections (Vinaya et al., 2009).

Structural Studies

- Crystal and Molecular Structure : Detailed structural studies of 1-Benzhydryl-piperazine derivatives have been conducted, elucidating their crystal and molecular structures, which is critical for understanding their interaction mechanisms and for further drug design efforts (Naveen et al., 2009).

Propiedades

IUPAC Name |

1-benzhydryl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3/c24-23(25,26)20-11-12-21(27-17-20)28-13-15-29(16-14-28)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,22H,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNKLSZYTXJEMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-azepan-1-yl-6-methyl-N-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2836255.png)

![1-(5-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2836258.png)

![(1R,6S)-6-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2836260.png)

![7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2836262.png)

![N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2836263.png)

![4-isopropoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2836265.png)